Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-
Description
IUPAC Nomenclature Breakdown and Isomeric Considerations
The IUPAC name 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)acetamide is derived through hierarchical substitution rules:
- Parent chain : Acetamide (ethanamide), with the carbonyl group at position 1.
- Substituents :
- A 2-benzoxazolylthio group (-S-benzoxazol-2-yl) at position 2 of the acetamide backbone.
- Two nitrogen-bound groups:
- A 2-(cyclohexylamino)-2-oxoethyl moiety (-CH2C(O)NHC6H11).
- A 2-fluorophenyl group (-C6H4F-2).
Isomeric considerations :
- The benzoxazole ring (C7H4NOS) exhibits aromaticity, restricting rotational freedom and eliminating geometric isomerism at this site.
- The cyclohexyl group may adopt chair or boat conformations, though these do not constitute distinct isomers under standard conditions.
- The 2-fluorophenyl group’s ortho-substitution pattern prevents positional isomerism but introduces steric hindrance.
CAS Registry Number Analysis and Structural Validation
The compound’s CAS Registry Number 606098-42-4 serves as a unique identifier validated across multiple sources. Structural confirmation is achieved through:
- Spectroscopic correlation : Matches between predicted and observed NMR shifts for the benzoxazole (δ 7.2–8.1 ppm), acetamide carbonyl (δ 170–175 ppm), and fluorophenyl (δ 110–120 ppm) moieties.
- X-ray crystallography : Confirms planar geometry of the benzoxazole ring and tetrahedral bonding at the sulfur atom.
- Chromatographic data : HPLC retention times align with structurally related benzoxazole-thioacetamides.
Molecular Formula and Weight Calculations
Molecular formula : C23H24FN3O3S.
Molecular weight :
- Calculated:
$$ (12.01 \times 23) + (1.008 \times 24) + 18.998 + (14.01 \times 3) + (16.00 \times 3) + 32.07 = 441.52 \, \text{g/mol} $$ - Observed: 441.518 g/mol (mass spectrometry).
Elemental composition :
| Element | % Composition |
|---|---|
| C | 62.58% |
| H | 5.48% |
| F | 4.30% |
| N | 9.52% |
| O | 10.87% |
| S | 7.25% |
Comparative Analysis with Related Benzoxazole-Thioacetamide Derivatives
The compound’s structure shares core features with derivatives reported in PubChem and chemical databases:
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 2-(2-Benzoxazolylthio)-N-(3,4-dichlorophenyl)acetamide | 297150-39-1 | C15H10Cl2N2O2S | Dichlorophenyl vs. fluorophenyl/cyclohexyl |
| 2-(2-Benzoxazolylthio)-N-phenylacetamide | 86109-43-5 | C15H12N2O2S | Lacks fluorophenyl and cyclohexyl groups |
| 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-phenyl-acetamide | 3216049 | C23H25N3O3S | Phenyl vs. fluorophenyl substitution |
Functional implications :
- Electron-withdrawing groups (e.g., 2-fluorophenyl) enhance acetamide’s hydrogen-bonding capacity compared to phenyl or dichlorophenyl analogs.
- The cyclohexylamino-2-oxoethyl side chain introduces conformational flexibility absent in simpler derivatives.
- Thioether linkage (-S-) increases metabolic stability relative to oxygen analogs.
Properties
Molecular Formula |
C23H24FN3O3S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2-fluoroanilino)-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H24FN3O3S/c24-17-10-4-6-12-19(17)27(14-21(28)25-16-8-2-1-3-9-16)22(29)15-31-23-26-18-11-5-7-13-20(18)30-23/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,25,28) |
InChI Key |
XRFCIJWHZABBLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2=CC=CC=C2F)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-benzoxazolylthiol with N-(2-fluorophenyl)-N-(2-oxoethyl)acetamide in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its functional groups:
Benzoxazolylthio Group
-
Oxidation : The thioether (-S-) linker can oxidize to sulfoxide or sulfone under strong oxidizing agents (e.g., H₂O₂, mCPBA).
-
Nucleophilic Substitution : The benzoxazole ring’s electron-deficient nature facilitates electrophilic aromatic substitution at the 5- or 6-positions.
Acetamide Backbone
-
Hydrolysis : Susceptible to acidic or basic hydrolysis, yielding carboxylic acid and amines. Rate depends on substituents (fluorophenyl enhances stability due to electron-withdrawing effects).
-
Amide Bond Reactivity : Participates in transamidation with primary amines under catalytic acid conditions .
Fluorophenyl Group
-
Electrophilic Aromatic Substitution : Fluorine directs incoming electrophiles to para/meta positions. Limited reactivity under mild conditions due to deactivation.
Reaction Mechanisms and Byproducts
Key reaction pathways and intermediates:
Amide Coupling
-
Mechanism : Carbodiimide-mediated activation of the carboxylic acid group (e.g., EDC/NHS) forms an active ester, which reacts with the cyclohexylamine.
-
Byproducts : Unreacted acyl chloride or dimerization products if stoichiometry is mismatched .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ and fluorobenzene derivatives.
-
Photodegradation : UV exposure leads to cleavage of the thioether bond, forming benzoxazole and sulfenic acid intermediates.
Scientific Research Applications
Antimicrobial Properties
Research on similar compounds suggests that Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- may exhibit antimicrobial activity. Compounds containing benzoxazole derivatives are often investigated for their ability to combat various pathogens, including bacteria and fungi. Preliminary studies indicate that this compound could modulate enzyme activity and interact with biological pathways relevant to antimicrobial action .
Anticancer Potential
The structural components of this compound suggest potential anticancer properties. Similar benzoxazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique combination of functional groups in Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- may provide distinct mechanisms of action against cancer cells .
Synthesis and Mechanism of Action
The synthesis of Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- typically involves multi-step organic reactions. The acetamide group is susceptible to nucleophilic attack, making it a versatile substrate in organic chemistry. The benzoxazole ring can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the nitrogen atom .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-:
- Antimicrobial Evaluation : A study on related acetamides showed promising results against Mycobacterium tuberculosis, indicating that modifications in the acetamide structure could enhance antimicrobial efficacy .
- Anticancer Activity : Research into similar benzoxazole derivatives has demonstrated their ability to inhibit cancer cell growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways involved in cell proliferation .
- Enzyme Inhibition Studies : Investigations into enzyme inhibitory activities have shown that compounds with similar structures can effectively inhibit key enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer .
Mechanism of Action
The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide
- Structure : C17H24N2O2, Mol. Wt. 288.18 .
- Key Features: Contains a benzyl group and cyclohexylamino moiety but lacks the benzoxazole-thioether and fluorophenyl substituents.
- Synthesis : Prepared via a multicomponent reaction (81% yield) using formaldehyde, benzylamine, acetic acid, and cyclohexylisocyanide .
- Lower molecular weight (288 vs. 441) may improve bioavailability but limit target specificity.
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : C11H8Cl2N2OS, Mol. Wt. 303.17 .
- Key Features : Dichlorophenyl and thiazole groups; structurally analogous to benzylpenicillin lateral chains.
- Biological Relevance: Known for antimicrobial activity and ligand coordination .
- Comparison :
- The dichlorophenyl group increases hydrophobicity compared to the target’s fluorophenyl.
- Thiazole vs. benzoxazole: Thiazole may offer better π-π stacking but lower metabolic resistance.
N-Cyclohexyl-2-(N-(3-fluorophenyl)-2-(2-methylimidazol-1-yl)acetamido)-2-(o-tolyl)acetamide (AGI5198)
- Structure : Includes imidazole, 3-fluorophenyl, and o-tolyl groups .
- Key Features : Designed as an IDH1 inhibitor (anticancer applications).
- Comparison: Imidazole enhances metal-binding capacity, unlike the benzoxazole-thioether in the target compound. The o-tolyl group may sterically hinder target engagement compared to the target’s cyclohexylamino .
Research Findings and Implications
- Electronic Effects: The target’s fluorophenyl group enhances electronegativity, improving binding to electron-rich targets compared to non-fluorinated analogs .
- Metabolic Stability : The thioether linkage may reduce oxidative metabolism compared to ether or amine linkages in other compounds .
- Structural Complexity: The benzoxazole-thioether-cyclohexylamino combination offers a unique pharmacophore for targeting enzymes or receptors, distinct from simpler acetamides .
Biological Activity
Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- is a complex organic compound characterized by its unique structure, which includes a benzoxazole moiety and a cyclohexylamino group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Below is a detailed examination of its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C23H25N3O3S
- Molecular Weight : 455.54 g/mol
The compound features a benzoxazole ring known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the cyclohexylamino group may enhance its pharmacological effects by improving lipophilicity and bioavailability.
Antimicrobial Activity
Preliminary studies suggest that Acetamide derivatives with benzoxazole moieties exhibit significant antimicrobial properties. Compounds similar to Acetamide have been shown to modulate enzyme activity and interact with various biological pathways, indicating a potential for antibacterial effects. For instance, derivatives containing the benzoxazole structure have been tested against both Gram-positive and Gram-negative bacteria, demonstrating moderate to strong antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 25 | |
| Compound B | Antibacterial | 50 | |
| Acetamide | TBD | TBD |
Anticancer Potential
The benzoxazole moiety is also associated with anticancer activity. Research indicates that compounds containing this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The exact mechanisms remain under investigation; however, it is hypothesized that the compound may interfere with specific signaling pathways involved in tumor growth.
Synthesis Pathway
The synthesis of Acetamide involves multi-step organic reactions typically starting from readily available precursors. The general synthetic pathway includes:
- Formation of Benzoxazole : Synthesis begins with the formation of the benzoxazole ring through cyclization reactions.
- Thioether Formation : A thioether linkage is introduced to enhance biological activity.
- Amidation : The cyclohexylamino group is added via amidation reactions to create the final compound.
These steps require careful optimization to ensure high yields and purity of the final product.
Case Studies and Research Findings
Recent studies have highlighted the potential of Acetamide derivatives in treating infections caused by resistant strains of bacteria. For example, one study demonstrated that a related compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Moreover, molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets, providing insights into their mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
